

Synthesis of 7-Aminoquinazolin-4-ol: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: 7-Aminoquinazolin-4-ol

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This document provides a comprehensive, two-step protocol for the synthesis of **7-Aminoquinazolin-4-ol**, a valuable heterocyclic compound often utilized as a building block in medicinal chemistry and drug discovery. The synthesis proceeds through the formation of a key intermediate, 7-nitroquinazolin-4(3H)-one, followed by a chemoselective reduction to yield the final product.

Chemical Properties and Data

A summary of the key quantitative data for the starting material, intermediate, and final product is presented in the table below for easy reference and comparison.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Appearance	Purity (%)
2-Amino-4-nitrobenzoic acid	C ₇ H ₆ N ₂ O ₄	182.13	616-79-5	Yellow to brown crystalline powder	≥ 98
7-Nitroquinazolin-4(3H)-one	C ₈ H ₅ N ₃ O ₃	191.14	20872-93-9	Light yellow to brown solid[1]	> 98[1]
7-Aminoquinazolin-4-ol	C ₈ H ₇ N ₃ O	161.16	90004-09-4	Off-white to light yellow powder	≥ 95

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of **7-Aminoquinazolin-4-ol**.

Part 1: Synthesis of 7-Nitroquinazolin-4(3H)-one

This procedure outlines the cyclization of 2-amino-4-nitrobenzoic acid with formamide to yield the nitro-substituted quinazolinone intermediate. The reaction of 2-aminobenzoic acid with formamide is a known method for the synthesis of the quinazolinone core.

Materials:

- 2-Amino-4-nitrobenzoic acid
- Formamide
- Ethanol
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Büchner funnel and filter flask
- Beakers and graduated cylinders

Procedure:

- In a round-bottom flask, combine 2-amino-4-nitrobenzoic acid and an excess of formamide.
- Heat the reaction mixture with stirring to approximately 125-130°C.
- Maintain the reaction at this temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into cold water to precipitate the product.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the solid with cold water and then with a small amount of cold ethanol to remove residual impurities.
- Dry the product, 7-nitroquinazolin-4(3H)-one, in a vacuum oven.

Part 2: Synthesis of 7-Aminoquinazolin-4-ol

This part of the protocol describes the reduction of the nitro group of 7-nitroquinazolin-4(3H)-one to an amino group using iron powder and ammonium chloride. This method is a widely used and effective way to selectively reduce aromatic nitro compounds.

Materials:

- 7-Nitroquinazolin-4(3H)-one

- Iron powder (fine grade)
- Ammonium chloride (NH_4Cl)
- Ethanol
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Celite (optional)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Büchner funnel and filter flask
- Separatory funnel
- Rotary evaporator

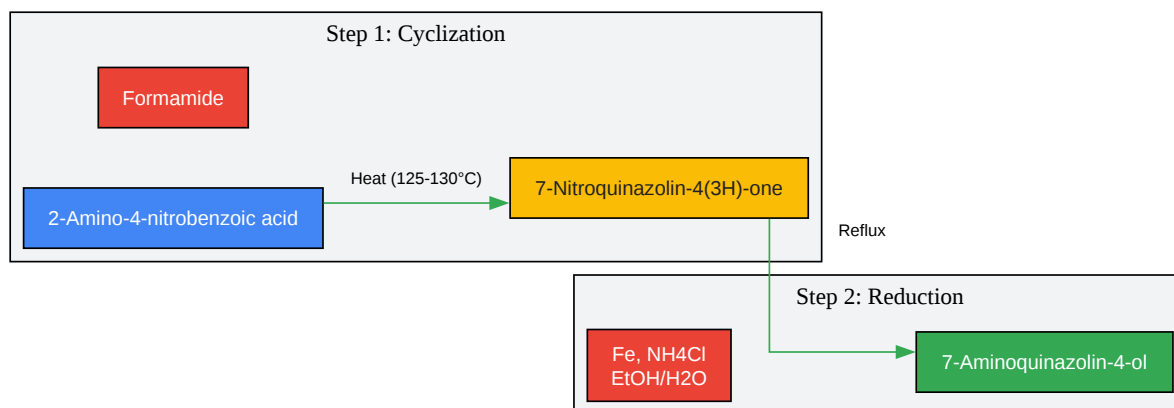
Procedure:

- To a round-bottom flask, add 7-nitroquinazolin-4(3H)-one, ethanol, and water in a 4:1 ratio.
- Add iron powder and ammonium chloride to the suspension.
- Heat the reaction mixture to reflux (approximately $70\text{--}80^\circ\text{C}$) with vigorous stirring.

- Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.
- Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
- To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **7-Aminoquinazolin-4-ol** by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis of **7-Aminoquinazolin-4-ol**.



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Caption: Synthetic pathway of **7-Aminoquinazolin-4-ol**.

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References

- 1. 7-methoxy-6-nitroquinazolin-4(3H)-one | C₉H₇N₃O₄ | CID 135547025 - PubChem [pubchem.ncbi.nlm.nih.gov]
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